3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile
Description
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile is a nitrile derivative featuring a hydroxyl group and a 2,4-dimethylphenyl substituent on the third carbon of the propanenitrile backbone. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound’s structure enables diverse applications in organic synthesis and materials science, particularly in chemosensor development, owing to the electronic effects of the dimethylphenyl group and hydrogen-bonding capacity of the hydroxyl group .
Synthesis typically involves condensation reactions between substituted hydrazines and carbonyl compounds, as seen in related hydrazone syntheses .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7,11,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWIWIAXVDSMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC#N)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by subsequent hydrolysis and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethylphenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2,4-Dimethylphenyl)-3-aminopropane.
Substitution: Formation of substituted derivatives on the phenyl ring, such as nitro or halogenated compounds.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenyl ring may also contribute to the compound’s overall bioactivity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group (electron-donating) contrasts with bromo (electron-withdrawing) in , altering electronic density and reactivity.
- Functional Group Diversity: Amino () and acetyl () groups introduce hydrogen-bonding or polarity, absent in the target compound.
Physicochemical Properties
- Solubility: The target compound’s 2,4-dimethylphenyl group enhances lipophilicity, favoring solubility in organic solvents over water. In contrast, 3-(4-hydroxy-3-methyl-phenyl)propanenitrile () may exhibit higher aqueous solubility due to its phenolic -OH group . Cyclohexyl analogs () are less polar, further reducing water solubility .
Acidity :
- The hydroxyl group’s acidity is influenced by adjacent substituents. Electron-donating methyl groups in the target compound decrease acidity compared to electron-withdrawing bromo substituents (), where the -OH proton is more acidic .
Biological Activity
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 189.25 g/mol
The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with appropriate nitriles under controlled conditions, often utilizing catalysts to enhance yield and purity.
Biological Activity Overview
Research has demonstrated that 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays have shown significant inhibition of bacterial growth at certain concentrations.
- Anticancer Properties : The compound has been evaluated for its anticancer activity in several cancer cell lines. It has exhibited cytotoxic effects, with IC values indicating potency against specific cancer types. For instance, studies have reported an IC value of approximately 0.5 μM in certain leukemia cell lines.
- Enzyme Inhibition : There is evidence suggesting that 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile acts as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial efficacy of various derivatives related to 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile. The results indicated that the compound showed notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
Anticancer Activity
In a series of cell viability assays, the compound was tested against multiple cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| HL-60 (Leukemia) | 0.5 |
| MCF-7 (Breast Cancer) | 1.2 |
| A549 (Lung Cancer) | 1.5 |
The anticancer mechanism appears to involve induction of apoptosis through mitochondrial pathways, as indicated by increased levels of pro-apoptotic markers following treatment with the compound.
Enzyme Inhibition Studies
The enzyme inhibition profile of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile was assessed against several targets including:
- Acetylcholinesterase (AChE) : The compound exhibited competitive inhibition with an IC value of 20 μM.
- Cyclooxygenase-2 (COX-2) : It showed selective inhibition with an IC value of approximately 15 μM.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A case study involving leukemia patients treated with derivatives of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile showed improved survival rates and reduced tumor burden when combined with conventional chemotherapy.
- Another investigation focused on its use as a topical agent for skin infections demonstrated significant improvement in healing times compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
